Choline hydrate

Description

Properties

Molecular Formula |

C5H16NO2+ |

|---|---|

Molecular Weight |

122.19 g/mol |

IUPAC Name |

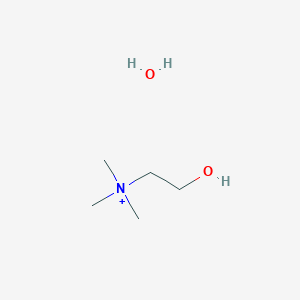

2-hydroxyethyl(trimethyl)azanium;hydrate |

InChI |

InChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1; |

InChI Key |

KIZQNNOULOCVDM-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCO.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline hydrate can be synthesized through the reaction of trimethylamine with ethylene oxide, followed by hydration. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced by reacting trimethylamine with ethylene oxide in the presence of water. The process involves careful monitoring of reaction conditions to optimize the production rate and minimize impurities. The resulting product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Hydrolysis and Decomposition

Choline hydrate undergoes hydrolysis in aqueous solutions, breaking down into ethylene glycol , polyethylene glycols (PEGs) , and trimethylamine (TMA) over time . This degradation is accelerated under alkaline conditions, as the hydroxide ion facilitates nucleophilic attack on the choline cation.

Key Observations

-

Rate of Decomposition : Stability decreases with higher temperatures and prolonged storage.

-

Byproducts : Ethylene glycol and TMA are detected via gas chromatography, with PEGs forming through oligomerization .

| Condition | Primary Products | Secondary Products |

|---|---|---|

| Aqueous, room temp | Ethylene glycol, TMA | Trace PEGs |

| Alkaline, heated | PEGs (dominant) | Increased TMA yield |

Interactions in Deep Eutectic Solvents (DESs)

This compound participates in hydrogen-bonding networks within DESs, as shown in studies comparing choline chloride:urea (ChCl:U) and choline acetate:urea (ChOAc:U) systems .

Key Findings

-

Hydration Effects :

-

Mobility Shifts :

Table 1: H-Bond Modulation in Hydrated DESs

| Parameter | ChCl:U (20 wt% H₂O) | ChOAc:U (50 wt% H₂O) |

|---|---|---|

| ν(CH) Raman shift | +8 cm⁻¹ (blue shift) | +5 cm⁻¹ (blue shift) |

| T₁ minima (H₂O) | 2.9 wt% H₂O | 8.3 wt% H₂O |

| Dominant interaction | Choline–H₂O | Acetate–urea |

Enzymatic Oxidation

Choline oxidase catalyzes the oxidation of choline derivatives, utilizing the hydrated aldehyde species as substrates. Betaine aldehyde, for example, is oxidized to betaine via a mechanism involving hydride transfer triggered by an active-site base .

Mechanistic Insights

-

Substrate Specificity : The enzyme favors hydrated aldehydes (>65% hydration equilibrium) .

-

Kinetic Data : NAD⁺-dependent dehydrogenases show reduced activity with non-hydrated aldehydes, confirming the necessity of the hydrated form .

Acid-Base Reactions

Choline hydroxide acts as a strong base, neutralizing acids to form choline salts. For example:

This reactivity is leveraged in organic synthesis, where choline hydroxide serves as a biodegradable catalyst for synthesizing chromene derivatives .

Scientific Research Applications

Nutritional Supplementation

Role in Human Health

Choline is an essential nutrient involved in numerous physiological processes, including lipid metabolism, neurotransmission, and brain development. It is crucial for the synthesis of phosphatidylcholine, a major component of cell membranes. Research indicates that adequate choline intake is vital for maintaining liver function and preventing fatty liver disease. For instance, studies have shown that choline deficiency can lead to significant lipid accumulation in the liver, highlighting its importance in metabolic health .

Dietary Sources and Recommendations

Choline is found in various foods, including eggs, meat, fish, and certain vegetables. The recommended daily intake varies by age and sex; however, many individuals do not meet these recommendations. For example, the average intake among adults is often below the suggested levels of 425 mg/day for women and 550 mg/day for men .

Cognitive Function Enhancement

Impact on Brain Health

Research has demonstrated that choline supplementation can enhance cognitive function, particularly during critical periods of brain development. Animal studies indicate that prenatal and early postnatal choline supplementation improves memory performance and increases dendritic spine density in the cerebral cortex . A notable study found that older mice receiving choline chloride showed improved memory capabilities and increased neural plasticity markers .

Clinical Trials

Several clinical trials have investigated the effects of choline on cognitive recovery following neurological events. For instance, a multicenter trial involving patients with recent strokes indicated that choline supplementation improved cognitive outcomes when administered alongside standard care . Additionally, enteral choline supplementation has been explored in preterm infants to assess its role in enhancing DHA utilization without increasing adverse metabolic byproducts .

Applications in Sports Nutrition

Performance Optimization

Choline hydrate has been studied for its potential to improve athletic performance. Research indicates that supplementation can help maintain plasma choline levels during prolonged exercise, which may enhance endurance and recovery . A study found that athletes who supplemented with choline experienced a significant increase in plasma choline levels post-exercise compared to those who did not supplement .

Therapeutic Potential

Neurological Disorders

The therapeutic potential of this compound extends to various neurological conditions. Studies suggest that it may play a role in mitigating cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer's disease. Choline's involvement in acetylcholine synthesis is particularly relevant given acetylcholine's role as a neurotransmitter linked to memory and learning .

Case Studies

- Cognitive Decline in Older Adults : A longitudinal study observed older adults with varying dietary choline intakes. Those with higher intake levels exhibited slower rates of cognitive decline compared to their lower-intake counterparts .

- Stroke Recovery : In a clinical setting, patients receiving high-dose choline reported better cognitive recovery metrics compared to those receiving standard care alone .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Nutritional Supplementation | Essential for lipid metabolism and liver function | Choline deficiency leads to fatty liver; average intake often below needs |

| Cognitive Function Enhancement | Improves memory performance and brain plasticity | Prenatal supplementation enhances cognitive outcomes in animal models |

| Sports Nutrition | Maintains plasma choline levels during exercise | Athletes show improved endurance with supplementation |

| Therapeutic Potential | May mitigate cognitive decline and support recovery from neurological events | Higher dietary intake correlates with slower cognitive decline |

Mechanism of Action

Choline hydrate exerts its effects primarily through its role as a precursor for acetylcholine and phospholipids. In the body, choline is converted to acetylcholine, which then binds to receptors on nerve cells to transmit signals. This process is crucial for muscle contraction, memory formation, and other neurological functions. Additionally, choline is incorporated into phospholipids, which are essential for maintaining cell membrane integrity and fluidity.

Comparison with Similar Compounds

Key Differences :

- Choline chloride is more stable and less hygroscopic than this compound, making it preferable for industrial and agricultural uses .

- Unlike this compound, choline chloride is a chloride salt, which enhances its solubility and compatibility in DES formulations (e.g., with urea or carboxylic acids) .

Choline Bitartrate

Chemical Formula : [(CH₃)₃NCH₂CH₂OH]⁺C₄H₅O₆⁻

Key Properties :

Key Differences :

- The bitartrate counterion reduces hygroscopicity, improving shelf life in supplements .

- Choline bitartrate is less prone to degradation compared to the hydrate form .

Betaine (Trimethylglycine)

Chemical Formula : (CH₃)₃N⁺CH₂COO⁻

Key Properties :

Key Differences :

- Betaine directly donates methyl groups, whereas choline requires conversion to betaine .

- Betaine lacks the ethanolamine structure critical for phospholipid synthesis, a key function of choline .

Choline Hydroxide

Chemical Formula : [(CH₃)₃NCH₂CH₂OH]⁺OH⁻

Key Properties :

Key Differences :

- This compound’s water content makes it more prone to decomposition, while the hydroxide form is used in alkaline applications .

Choline Chloride-Based Deep Eutectic Solvents (DES)

Example : Choline chloride/urea (1:2 molar ratio)

Key Properties :

| Property | This compound | DES (Choline Chloride/Urea) |

|---|---|---|

| State at RT | Liquid/syrup | Liquid |

| Melting Point | — | 12°C (eutectic point) |

| Applications | Limited to lab/health uses | Green chemistry, extraction solvents |

Key Differences :

- DES are eutectic mixtures with low melting points, unlike pure this compound .

- DES leverage choline chloride’s stability for sustainable chemistry applications .

Clathrate Hydrates (e.g., Methane Hydrate)

Structure : Gas molecules trapped in water ice lattices (e.g., CH₄·5.75H₂O) .

Key Differences :

Biological Activity

Choline hydrate, a hydrated form of choline, is an essential nutrient that plays a crucial role in various biological processes. This article explores its biological activity, focusing on its metabolic functions, physiological roles, and implications for health based on diverse research findings.

1. Metabolic Functions of Choline

Choline is integral to several metabolic pathways, primarily as a precursor for the synthesis of acetylcholine, phospholipids, and other metabolites. Its biological activity is largely attributed to its involvement in:

- Neurotransmitter Synthesis : Choline is essential for the production of acetylcholine, a neurotransmitter involved in muscle control and memory functions. The availability of choline directly influences acetylcholine levels in the brain .

- Phospholipid Synthesis : Choline is a key component in the formation of phosphatidylcholine (PtdCho), which constitutes a significant portion of cell membranes and lipoproteins. Approximately 40-50% of cellular membrane phospholipids are composed of PtdCho .

- Methyl Group Metabolism : Choline serves as a major dietary source of methyl groups through its conversion to S-adenosylmethionine (AdoMet), which is involved in numerous methylation reactions critical for gene expression and metabolic regulation .

2. Physiological Roles

Choline's physiological roles extend beyond metabolism and include significant contributions to developmental processes and overall health:

- Fetal Development : Adequate choline intake during pregnancy is crucial for optimal brain development in the fetus. Studies indicate that maternal choline supplementation enhances cognitive performance in offspring and supports neural progenitor cell function .

- Liver Function : Choline is vital for lipid metabolism in the liver. Insufficient choline can lead to fatty liver disease due to impaired synthesis of phosphatidylcholine, resulting in the accumulation of triglycerides .

- Cell Membrane Integrity : Choline's role in maintaining cellular membrane structure is fundamental for cellular signaling and transport processes. Deficiency can lead to increased membrane permeability and tissue damage .

3. Health Implications and Case Studies

Research has linked choline intake with various health outcomes, particularly concerning neurological health and chronic diseases:

- Cognitive Function : A review of rodent studies demonstrated that dietary choline during critical periods of development significantly affects memory function and cognitive abilities later in life. These findings suggest that choline influences neurogenesis and synaptic plasticity .

- Cancer Risk : A case-control study indicated that low dietary choline intake during pregnancy was associated with an increased risk of neural tube defects, highlighting its importance in prenatal nutrition . Additionally, some studies have suggested a potential link between choline metabolism and breast cancer risk, although results are inconclusive .

4. Data Table: Summary of Research Findings on this compound

5. Conclusion

This compound plays a multifaceted role in human biology, influencing neurotransmitter synthesis, lipid metabolism, cellular integrity, and developmental processes. Its significance is particularly pronounced during critical life stages such as pregnancy and early childhood. Ongoing research continues to uncover the complex interactions between choline intake and health outcomes, emphasizing the need for adequate dietary sources of this essential nutrient.

Q & A

Basic: What experimental models are used to investigate choline hydrate's role in liver function, and how are dietary deficiencies simulated?

Answer:

this compound’s role in liver health is typically studied using rodent models fed choline-deficient diets to induce steatosis (fatty liver). Researchers monitor biomarkers like serum ALT/AST levels, hepatic triglyceride content, and histological changes . To simulate dietary deficiencies, controlled diets with graded choline levels (e.g., 0–100 mg/kg choline chloride) are administered over 4–12 weeks. Methionine restriction is often combined to exacerbate choline dependency, as methionine metabolism intersects with choline pathways . Methodological rigor requires pair-feeding to eliminate caloric intake confounders and standardized protocols for tissue sampling (e.g., liver biopsies at consistent circadian times) .

Basic: What synthetic routes and characterization methods are employed for this compound preparation in laboratory settings?

Answer:

this compound is synthesized via nucleophilic substitution, reacting choline chloride with water under controlled conditions (e.g., 50°C, 24 hrs in acetone/water mixtures) . Purity is validated using:

- Titration : Quantifying chloride ions via argentometry.

- NMR : Confirming structural integrity (e.g., δ 3.2 ppm for N⁺(CH₃)₃ protons).

- Karl Fischer titration : Measuring hydrate water content (±0.5% accuracy) .

For green synthesis, choline chloride-sorbitol deep eutectic solvents (DES) are optimized using Box-Behnken experimental design, varying molar ratios, temperature, and reaction time to maximize yield .

Advanced: How does hydrate morphology (e.g., patchy vs. homogeneous saturation) influence the physical properties of this compound in composite materials?

Answer:

Hydrate morphology significantly impacts mechanical and conductive properties. In patchy saturation (heterogeneous distribution), stiffness transitions from series-bound (low saturation) to parallel-bound (high saturation) behavior, as shown in numerical models of hydrate-bearing sands . For this compound composites, techniques like cryo-SEM and µCT imaging quantify pore-scale hydrate distribution. Conductivity (thermal/electrical) decreases with larger hydrate clusters due to blocked percolation pathways, whereas smaller, dispersed patches enhance conductivity by preserving connected matrices . Researchers use LARS (Large-Scale Reservoir Simulator) to replicate natural hydrate formation conditions (high pressure, low temperature) and test property dependencies .

Advanced: How do genetic polymorphisms (e.g., PEMT rs12325817) modulate this compound requirements, and how are these variations experimentally validated?

Answer:

The PEMT gene variant rs12325817 reduces endogenous choline synthesis by ~30%, increasing dietary dependency. Validation involves:

- Genotyping cohorts : Using TaqMan assays on human subjects fed controlled choline diets (e.g., 550 mg/day vs. deficient 50 mg/day).

- Metabolomic profiling : Quantifying phosphatidylcholine/phosphocholine ratios in plasma via LC-MS to assess hepatic phosphatidylethanolamine-N-methyltransferase (PEMT) activity .

- Animal models : CRISPR-edited Pemt⁻/⁻ mice show elevated ALT and hepatic lipid droplets on choline-deficient diets, reversed with this compound supplementation (1.2% w/w in feed) .

Advanced: What advanced techniques are used to monitor environmental impacts during this compound extraction or synthesis?

Answer:

Environmental monitoring during hydrate research employs:

- Methane sensors : Laser Raman spectroscopy detects dissolved CH₄ in water columns (detection limit: 0.1 nM) to track unintended gas leakage .

- High-pressure reactors : Systems like LARS simulate subsea conditions (10 MPa, 4°C) to study hydrate dissociation kinetics and sediment stability .

- Echosounders : Multi-beam sonar maps seafloor integrity pre/post-extraction, identifying subsidence or microfractures with <5 cm resolution .

Advanced: How do interfacial kinetics and nucleation theories explain this compound formation variability in aqueous systems?

Answer:

Hydrate nucleation is governed by stochastic interfacial kinetics. Researchers apply:

- Classical Nucleation Theory (CNT) : Fitting induction time data to calculate critical nucleus size (r* ≈ 1–5 nm) and activation energy (ΔG* ~10⁻¹⁹ J) .

- Molecular Dynamics (MD) : Simulating water-choline interactions at 250–300 K to identify H-bonding patterns favoring hydrate cages .

- High-throughput screening : Automated liquid handling systems test 96-well plates with varied ionic strength (0.1–2.0 M NaCl) and choline concentrations (0.1–5% w/v) to map phase boundaries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.